Cas no 2138179-65-2 (2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)-)

2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)-
-
- インチ: 1S/C7H14N2O2/c1-11-5-9-3-2-6(4-8)7(9)10/h6H,2-5,8H2,1H3
- InChIKey: BPWSWAIRMWBBSQ-UHFFFAOYSA-N
- SMILES: N1(COC)CCC(CN)C1=O
2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698040-0.1g |
3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |
2138179-65-2 | 0.1g |
$1371.0 | 2023-03-10 | ||
Enamine | EN300-698040-10.0g |
3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |
2138179-65-2 | 10.0g |
$6697.0 | 2023-03-10 | ||
Enamine | EN300-698040-0.25g |
3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |
2138179-65-2 | 0.25g |
$1432.0 | 2023-03-10 | ||
Enamine | EN300-698040-2.5g |
3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |
2138179-65-2 | 2.5g |
$3051.0 | 2023-03-10 | ||
Enamine | EN300-698040-5.0g |
3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |
2138179-65-2 | 5.0g |
$4517.0 | 2023-03-10 | ||
Enamine | EN300-698040-1.0g |
3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |
2138179-65-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-698040-0.5g |
3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |
2138179-65-2 | 0.5g |
$1495.0 | 2023-03-10 | ||
Enamine | EN300-698040-0.05g |
3-(aminomethyl)-1-(methoxymethyl)pyrrolidin-2-one |
2138179-65-2 | 0.05g |
$1308.0 | 2023-03-10 |
2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)- 関連文献
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)-に関する追加情報
Introduction to 2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl) and Its CAS No. 2138179-65-2
2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl) is a heterocyclic organic compound with significant applications in the field of pharmaceuticals and chemical synthesis. This compound, identified by the CAS number 2138179-65-2, has garnered attention due to its versatile structural properties and potential in drug development. The presence of both an amine and an ether functional group makes it a valuable intermediate in the synthesis of more complex molecules.
The compound belongs to the pyrrolidinone class, which is known for its role in various biological processes and medicinal chemistry. Pyrrolidinones are characterized by a six-membered ring containing one nitrogen atom, which can be further modified to introduce additional functional groups. In the case of 2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl), the modifications at the 3-position (amine methyl) and 1-position (methoxymethyl) enhance its reactivity and make it a promising candidate for further chemical manipulation.
Recent research has highlighted the importance of pyrrolidinone derivatives in the development of novel therapeutic agents. The unique structural features of this compound allow it to interact with biological targets in ways that simpler molecules cannot. For instance, studies have shown that derivatives of pyrrolidinone can act as inhibitors or modulators of enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegeneration.
In particular, the amine methyl group at the 3-position provides a site for further functionalization, enabling the creation of peptidomimetics or other bioactive molecules. This flexibility is crucial for designing drugs that can precisely target specific biological pathways without off-target effects. The methoxymethyl group at the 1-position adds another layer of complexity, allowing for interactions with other molecules through hydrogen bonding or hydrophobic effects.
The synthesis of 2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl) involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and etherification processes. The choice of starting materials and reagents can significantly impact the efficiency of the synthesis, making it essential for chemists to optimize these conditions for industrial-scale production.
One of the most compelling aspects of this compound is its potential in drug discovery. Researchers have been exploring its derivatives as candidates for treating a variety of conditions. For example, modifications at the amine group have been investigated for their ability to enhance binding affinity to protein targets. Similarly, alterations at the methoxymethyl position have been explored for their impact on solubility and pharmacokinetic properties.
The pharmaceutical industry has shown particular interest in pyrrolidinone derivatives due to their perceived safety profiles and favorable pharmacokinetic properties. Clinical trials are often conducted to evaluate the efficacy and tolerability of these compounds in humans. While results from these trials can vary depending on the specific derivative being tested, they provide valuable insights into the potential therapeutic applications of this class of molecules.
From a chemical biology perspective, 2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl) serves as a scaffold for understanding how structural modifications influence biological activity. By studying how different substituents affect interactions with biological targets, researchers can gain insights into structure-activity relationships (SAR). This knowledge is crucial for designing drugs that are both effective and safe.
The role of computational chemistry has also become increasingly important in the study of this compound. Advanced computational methods allow researchers to predict how different molecular structures will behave biologically before conducting expensive wet-lab experiments. This approach not only saves time but also reduces the need for experimental trials, making drug discovery more efficient.
In conclusion,2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl) (CAS No. 2138179-65-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Ongoing research continues to uncover new ways this compound can be utilized in drug development, highlighting its importance as both a research tool and a candidate for future therapeutics.
2138179-65-2 (2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)-) Related Products
- 2169881-99-4((2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid)
- 1209961-54-5(2-methoxy-3-{4-5-(propan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine)
- 155862-90-1(N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide)
- 1239515-21-9((3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine)
- 941992-09-2(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide)
- 2168721-93-3(hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine)
- 1515021-17-6(4-(3-methylbutoxy)pyrimidin-5-amine)
- 1401669-06-4([(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester)
- 1038273-91-4(1-(Piperidin-1-ylsulfonyl)-1,4-diazepane)
- 1545825-31-7(2-(Azetidin-3-yloxy)ethan-1-amine)




